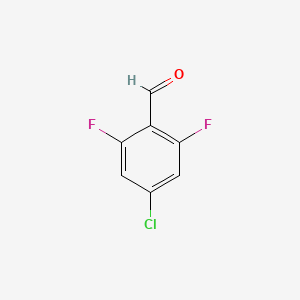

4-Chloro-2,6-difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTVSBCPMJQRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378511 | |

| Record name | 4-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-45-8 | |

| Record name | 4-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2,6-DIFLUOROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2,6-difluorobenzaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning molecular properties. 4-Chloro-2,6-difluorobenzaldehyde (CAS No. 252004-45-8) emerges as a highly valuable and versatile building block, embodying the beneficial attributes of halogenation. Its structure, featuring a reactive aldehyde group on an electron-deficient aromatic ring, is pivotal for constructing complex molecular architectures.

The presence of two ortho-fluorine atoms dramatically influences the molecule's reactivity and physicochemical properties. These fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Furthermore, the strategic placement of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, receptor binding affinity, and lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The chlorine atom at the 4-position provides an additional synthetic handle, often utilized in cross-coupling reactions for further molecular elaboration.[2]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound, covering its chemical properties, synthesis, core reactivity, and applications, supported by detailed protocols and mechanistic insights.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Properties Summary

| Property | Value | Reference |

| CAS Number | 252004-45-8 | [2][3][4][5] |

| Molecular Formula | C₇H₃ClF₂O | [3][4][5] |

| Molecular Weight | 176.55 g/mol | [3][4][5][6] |

| Appearance | Solid, Yellow Powder | [3] |

| Melting Point | 68-73 °C | [3] |

| SMILES | Fc1cc(Cl)cc(F)c1C=O | [3] |

| InChI Key | GTTVSBCPMJQRSP-UHFFFAOYSA-N | [3] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

-

Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.

Synthesis of this compound

The proposed pathway involves the lithiation of 1-chloro-3,5-difluorobenzene. The two fluorine atoms acidify the proton at the C2 position, facilitating its selective deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.

Exemplary Synthetic Workflow

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Directed Ortho-Metalation

Causality: This protocol is based on the principle that the fluorine atoms at positions 3 and 5 of the starting material will direct the deprotonation to the C2 position, which is sterically accessible and electronically activated. LDA is a strong, non-nucleophilic base ideal for this purpose. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 1-chloro-3,5-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 equivalents, as a solution in THF/hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its electrophilic aldehyde group, which serves as a gateway for a multitude of synthetic transformations.[1]

Nucleophilic Addition & Condensation Reactions

The electron-withdrawing nature of the ortho-fluorine atoms enhances the partial positive charge on the carbonyl carbon, making it highly reactive towards nucleophiles.[1]

-

Grignard and Organolithium Additions: These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols which are themselves valuable intermediates.

-

Condensation Reactions: The aldehyde readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), primary amines (forming Schiff bases/imines), and other nucleophiles to create diverse heterocyclic systems and α,β-unsaturated compounds.[2]

Exemplary Protocol: Knoevenagel Condensation

Causality: This reaction utilizes a basic catalyst (like piperidine) to deprotonate the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the highly electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often spontaneous or promoted by mild heating, yields the stable, conjugated product.

-

Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product often forms upon completion.

-

Isolation: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield 2-((4-chloro-2,6-difluorophenyl)methylene)malononitrile.

Caption: Workflow for Knoevenagel Condensation.

Reductive and Oxidative Transformations

The aldehyde functionality can be easily interconverted to other oxidation states, providing synthetic flexibility.

-

Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent efficiently reduces the aldehyde to the corresponding (4-chloro-2,6-difluorophenyl)methanol.

-

Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, will oxidize the aldehyde to 4-chloro-2,6-difluorobenzoic acid.

Palladium-Catalyzed Cross-Coupling

The carbon-chlorine bond at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl substituents, significantly expanding the molecular complexity that can be achieved from this starting material.[2] This is a crucial step for building the carbon skeleton of many pharmaceutical agents.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a sought-after intermediate in several high-value applications.

-

Pharmaceutical Intermediates: This is the primary application domain. The difluorobenzaldehyde moiety is a key component in a variety of pharmacologically active scaffolds. The fluorine atoms enhance metabolic stability and binding affinity, while the overall structure serves as a template for building inhibitors of kinases, proteases, and other enzyme targets.[2]

-

Advanced Materials: The electron-deficient nature of the aromatic ring makes this compound a useful precursor for the synthesis of materials with specific electronic properties, such as liquid crystals and specialized porphyrins.[2]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is derived from the synergistic effects of its three key structural features: a reactive aldehyde group, activating ortho-fluorine atoms, and a para-chlorine atom suitable for cross-coupling. For researchers in organic synthesis and medicinal chemistry, a firm grasp of the reactivity and handling of this compound opens a gateway to the efficient construction of novel and complex molecules with significant potential in both pharmaceutical and material science applications. The protocols and mechanistic rationale provided in this guide serve as a foundational resource for leveraging this strategic building block in research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 252004-45-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-difluorobenzaldehyde

Introduction: The Strategic Importance of 4-Chloro-2,6-difluorobenzaldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. This compound (CAS No: 252004-45-8) emerges as a pivotal building block in this context.[1] Its unique trifunctional architecture—an activated aromatic ring bearing two fluorine atoms, a chlorine atom, and an electrophilic aldehyde group—offers a versatile platform for the synthesis of complex molecular targets.

For drug development professionals, the difluoro-substituted phenyl ring is of particular interest. The fluorine atoms can significantly enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The chlorine atom provides an additional vector for diversification, often serving as a handle for cross-coupling reactions. In materials science, the electron-deficient nature of the ring system is leveraged in the development of advanced materials, including liquid crystals.[1]

This guide provides a comprehensive overview of the core physical properties of this compound, moving beyond a simple datasheet to offer a methodological framework for its synthesis, purification, and detailed characterization. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the causality behind the analytical choices—equipping researchers with the practical insights needed to confidently handle and utilize this valuable intermediate.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 252004-45-8 | [2] |

| Molecular Formula | C₇H₃ClF₂O | [2] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 68-73 °C | |

| SMILES | Fc1cc(Cl)cc(F)c1C=O | |

| InChIKey | GTTVSBCPMJQRSP-UHFFFAOYSA-N | [2] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | ||

| Signal Word | Danger | |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Target Organs | Respiratory system |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be logically achieved via the ortho-lithiation of a 1-chloro-3,5-difluorobenzene precursor, followed by formylation. This strategy is predicated on the ability of the fluorine atoms to direct the deprotonation to the C2 position. The choice of a strong, hindered base like lithium diisopropylamide (LDA) is critical to ensure regioselective metalation over nucleophilic attack on the aryl halide.[3]

The subsequent formylation step utilizes an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[4] The aryllithium intermediate acts as a potent nucleophile, attacking the carbonyl carbon of DMF. A final acidic workup is required to hydrolyze the resulting tetrahedral intermediate to yield the desired aldehyde.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-chloro-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF).

-

Ortho-Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality: The low temperature is crucial to prevent decomposition of the aryllithium intermediate and minimize side reactions.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at this temperature, then slowly warm to 0 °C.

-

Workup: Quench the reaction by slowly adding it to a cold, dilute aqueous solution of hydrochloric acid (1M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to yield the pure this compound.

Structural Elucidation: A Methodological Approach

Due to the specialized nature of this compound, readily available public spectra are scarce. Therefore, this section outlines the standard, self-validating protocols a researcher would employ to confirm the structure and purity of a newly synthesized batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (typically CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters. For ¹³C, broadband proton decoupling is used to simplify the spectrum to singlets.

Predicted NMR Spectra and Interpretation:

-

¹H NMR:

-

Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.5 ppm . This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons will be influenced by the ortho-fluorine atoms and the para-chlorine atom. They are expected to appear as a triplet in the range of δ 7.0-7.5 ppm . The triplet splitting pattern would arise from coupling to the two adjacent fluorine atoms.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected around δ 185-195 ppm . This region is characteristic of aldehyde and ketone carbonyls.[5]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the aldehyde group (C1) and the carbon bearing the chlorine (C4) will appear as triplets due to coupling with the ortho-fluorine atoms. The two carbons bearing fluorine (C2, C6) will be doublets (due to C-F coupling) and significantly downfield. The two remaining carbons (C3, C5) will appear as a triplet. Predicting exact shifts is complex, but they would fall in the typical aromatic region of δ 110-165 ppm .

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms. The chemical shift will depend on the reference standard used but will be in the characteristic range for aryl fluorides.[6] This experiment is the definitive confirmation of the fluorine atoms' presence and their chemical environment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

Protocol: Solid-State IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent like dichloromethane or acetone.[7]

-

Film Deposition: Place a drop of this solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, solid film.[7]

-

Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum.

Predicted Characteristic IR Absorptions:

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1685-1710 cm⁻¹ . Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes.[8]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . These are known as a Fermi doublet and are highly diagnostic for an aldehyde group.[7][9]

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium intensity bands will appear in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

C-Cl Stretch: A medium to strong band is expected in the 700-850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through analysis of fragmentation patterns.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The compound can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate a molecular ion and induce fragmentation.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 176 . Due to the presence of chlorine, a characteristic M+2 peak at m/z = 178 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[10]

-

[M-1]⁺ Peak: A significant peak at m/z = 175 is expected, corresponding to the loss of the aldehydic hydrogen radical (H•), forming a stable acylium ion.[10]

-

[M-29]⁺ Peak: Loss of the entire formyl radical (•CHO) will lead to a peak at m/z = 147 , corresponding to the [C₆H₂ClF₂]⁺ ion.

-

[M-29-28]⁺ Peak: The acylium ion ([M-1]⁺) can lose carbon monoxide (CO) to give a peak at m/z = 147 . This is a common fragmentation pathway for aromatic aldehydes.[11]

Conclusion

This compound is a strategically important synthetic intermediate whose utility is derived directly from its unique halogenation pattern and reactive aldehyde functionality. While comprehensive experimental data for all its physical properties are not widely published, this guide provides a robust framework for its synthesis, purification, and characterization from the perspective of an application scientist. By understanding the causality behind the choice of analytical techniques and by being able to predict the expected spectroscopic outcomes, researchers in drug discovery and materials science can confidently and efficiently utilize this versatile chemical building block to advance their scientific objectives.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 1, 2026, from [Link]

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis.

-

Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis. Retrieved January 1, 2026, from [Link]

-

PrepMate. (n.d.). Interpret the IR for benzaldehyde and distinguish it from other aldehydes and ketones. Retrieved January 1, 2026, from [Link]

-

Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved January 1, 2026, from [Link]

-

Organic Chemistry Explained. (n.d.). Formylation. Retrieved January 1, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 1, 2026, from [Link]

- Google Patents. (n.d.). Process for continuously preparing difluorobenzene derivatives with long operating times.

-

Harper, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8089-8095. [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved January 1, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved January 1, 2026, from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved January 1, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 1). Key Applications of this compound in Chemical Synthesis. Retrieved January 1, 2026, from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 1, 2026, from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved January 1, 2026, from [Link]

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved January 1, 2026, from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved January 1, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-fluoro-benzaldehyde. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved January 1, 2026, from [Link]

-

University of Calgary. (n.d.). Preparation of organolithium reagents. Retrieved January 1, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. youtube.com [youtube.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. homework.study.com [homework.study.com]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzaldehyde

Abstract

4-Chloro-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the presence of two fluorine atoms and one chlorine atom on the phenyl ring, make it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and significant applications, particularly in the fields of pharmaceutical discovery and advanced materials science. Furthermore, it details robust experimental protocols for its synthesis and subsequent derivatization, alongside comprehensive safety and handling procedures to ensure its effective and safe utilization in a research and development setting.

Introduction: A Versatile Fluorinated Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating molecular properties. Fluorine's high electronegativity and small size can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 252004-45-8) serves as a cornerstone intermediate for introducing these desirable features.[1] Its trifunctional nature—a reactive aldehyde group, an electron-deficient aromatic ring, and sites for cross-coupling reactions—provides chemists with a powerful tool for constructing complex molecular architectures.[1] This guide aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging this high-value compound.

Physicochemical & Structural Properties

The distinct properties of this compound are foundational to its utility in synthesis. These key characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₂O | [2] |

| Molecular Weight | 176.55 g/mol | [2] |

| CAS Number | 252004-45-8 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 68-73 °C | [2] |

| InChI Key | GTTVSBCPMJQRSP-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1c(F)cc(Cl)cc1F | [2] |

Chemical Structure and Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group and the unique substitution pattern of its aromatic ring.

Caption: Figure 1: Structure of this compound

The Aldehyde Group: An Electrophilic Hub

The aldehyde functional group is the primary site of reactivity. The strong electron-withdrawing effects of the two ortho-fluorine substituents significantly increase the electrophilicity of the carbonyl carbon. This makes it highly susceptible to a wide range of nucleophilic addition and condensation reactions.

The Aromatic Ring: A Platform for Derivatization

The chlorine atom at the para-position serves as a versatile handle for further functionalization. It can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Caption: Figure 2: Key reactivity sites and transformations.

Key Applications in Research & Development

Pharmaceutical Drug Discovery

This aldehyde is a crucial intermediate in the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms is known to enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving efficacy and pharmacokinetic profiles.[1] The chloro-difluoro-phenyl motif is found in a variety of pharmacologically active compounds, where it serves to optimize drug-like properties.

Advanced Materials Science

Beyond pharmaceuticals, this compound is integral to the development of advanced materials. Its electron-deficient aromatic system makes it a valuable precursor for:

-

Liquid Crystals: Fluorinated aromatic compounds are essential components in modern liquid crystal displays (LCDs).

-

Specialty Polymers: It can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties.

Experimental Protocols

The following protocols are provided as robust, validated methodologies for the synthesis and application of this compound.

Proposed Synthesis of this compound

While a direct patented synthesis is available via halogen exchange from 2,4,6-trichlorobenzaldehyde, a common and analogous laboratory-scale synthesis can be adapted from related bromo-compounds. This procedure involves directed ortho-metalation followed by formylation.

Caption: Figure 3: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-chloro-3,5-difluorobenzene (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality Insight: LDA is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton on the aromatic ring, which is the one situated between the two activating fluorine atoms. The extremely low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

-

-

Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium salt.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining a temperature below -70 °C.

-

Causality Insight: The highly nucleophilic organolithium intermediate attacks the electrophilic carbonyl carbon of DMF.

-

-

Warm-up: After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C before removing the cooling bath and allowing it to warm to room temperature overnight.

-

Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Application: Knoevenagel Condensation

This protocol demonstrates the use of the title compound in a classic carbon-carbon bond-forming reaction.[3]

Step-by-Step Methodology:

-

Mixing Reagents: In a round-bottom flask, combine this compound (1.0 eq, 4 mmol), malononitrile (1.0 eq, 4 mmol), and cetyltrimethylammonium bromide (CTMAB, 0.05 eq, 0.2 mmol).[3]

-

Solvent Addition: Add distilled water (35 mL) to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. A precipitate will form.[3]

-

Causality Insight: CTMAB acts as a phase-transfer catalyst, facilitating the reaction between the organic aldehyde and the water-soluble deprotonated malononitrile in the aqueous medium. This green chemistry approach avoids volatile organic solvents.

-

-

Isolation: Allow the reaction mixture to stand overnight. Collect the solid product by suction filtration.

-

Washing: Wash the collected solid with water and then with petroleum ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified product at room temperature to yield the arylidene malononitrile derivative.

Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[2]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a powerful and versatile chemical intermediate. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful application. Its strategic use enables significant advances in the synthesis of high-value molecules for the pharmaceutical and materials science industries, making it a key component in the modern chemist's toolkit.

References

-

Wang, X., et al. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Synthetic Communications, 36(16), 2359-2365. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of this compound in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of this compound in Chemical Synthesis. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 252004-45-8. Retrieved from [Link]

- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzaldehyde in Organic Solvents

<content>

Abstract

4-Chloro-2,6-difluorobenzaldehyde is a key halogenated aromatic aldehyde utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, designing efficient purification strategies such as crystallization, and developing stable formulations. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, outlines predictive principles based on solvent characteristics, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Safety considerations for handling the compound and associated solvents are also discussed to ensure best laboratory practices.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₇H₃ClF₂O) is a solid at room temperature with a melting point between 68-73 °C. Its key structural features dictate its interaction with solvent molecules:

-

Molecular Structure: A planar benzene ring substituted with a carbonyl group (-CHO), a chlorine atom (-Cl), and two fluorine atoms (-F).

-

Polarity: The molecule possesses significant polarity. The highly electronegative fluorine, chlorine, and oxygen atoms create strong bond dipoles, resulting in a net molecular dipole moment. The aldehyde group, in particular, is a strong hydrogen bond acceptor.

-

Molecular Weight: 176.55 g/mol .[1]

The combination of a hydrophobic aromatic ring and multiple polar, electronegative substituents suggests a nuanced solubility profile. Based on the "like dissolves like" principle, it is predicted to have greater solubility in polar solvents that can engage in dipole-dipole interactions or hydrogen bonding, compared to nonpolar hydrocarbon solvents.[2][3]

Principles of Solubility & Solvent Selection

The dissolution of a solid solute like this compound in a solvent is an equilibrium process governed by thermodynamics. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Solvent Classes and Predicted Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are expected to be effective solvents for this compound by engaging in strong dipole-dipole interactions with the polar C-F, C-Cl, and C=O bonds. Solvents like DMSO and DMF are often excellent choices for highly polar organic solids.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be good solvents, capable of interacting with the aldehyde's oxygen atom. However, the energy required to break the strong hydrogen-bonding network within the alcohol itself may slightly reduce the overall solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): These solvents lack significant dipole moments and interact primarily through weak van der Waals forces. Due to the high polarity of this compound, its solubility in nonpolar solvents is expected to be very low. The energy gained from solute-solvent interactions would be insufficient to overcome the strong intermolecular forces within the solute's crystal lattice.[3]

Quantitative Solubility Data

Specific, publicly available quantitative solubility data (e.g., in g/100 mL) for this compound is limited. However, qualitative assessments and data from analogous compounds provide valuable guidance. The parent compound, benzaldehyde, is very slightly soluble in water but miscible with many organic solvents like ethanol and diethyl ether.[5] Halogenated benzaldehydes generally follow this trend of good solubility in common polar organic solvents.[6]

For process development, it is imperative to determine this data experimentally. The following section provides a robust protocol for this purpose.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong dipole-dipole interactions with the polar functional groups. |

| Acetone | Polar Aprotic | High | Capable of strong dipole-dipole interactions. |

| Methanol | Polar Protic | Moderate to High | Hydrogen bonding capability with the aldehyde oxygen. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, effective at solvating the polar groups. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity to interact with the solute. |

| Toluene | Nonpolar (Aromatic) | Low | Primarily weak van der Waals forces are insufficient to break the solute lattice. |

| Hexane | Nonpolar (Aliphatic) | Very Low | Lacks the polarity needed for effective solvation of the polar molecule. |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a self-validating, isothermal equilibrium method for accurately determining the solubility of this compound. This gravimetric method is a reliable and widely used technique.[6]

Workflow for Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to confirm saturation.[6]

-

Equilibration: Place the vial in a thermostatic shaker or stirring plate set to a precise, constant temperature (e.g., 25.0 °C). Agitate the mixture vigorously for a sufficient duration (a minimum of 24 hours is recommended, 48-72 hours is ideal) to ensure the system reaches equilibrium.

-

Validation of Equilibrium: To ensure equilibrium has been achieved, it is best practice to take measurements at different time points (e.g., 24h, 48h, and 72h). The solubility value should be constant across the later time points.

-

Sample Collection: Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours. Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent aspiration of any solid particles.

-

Gravimetric Analysis:

-

Transfer the filtered aliquot into a pre-weighed (to 0.1 mg), clean, and dry vessel (Weight 1: W₁).

-

Immediately weigh the vessel containing the solution (Weight 2: W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.

-

Once all solvent is removed, continue to dry the vessel containing the solid residue in a vacuum oven until a constant weight is achieved (Weight 3: W₃).[6]

-

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent in the aliquot = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All work must be conducted in accordance with established safety protocols.

-

This compound:

-

Hazards: This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] Avoid breathing dust.

-

-

Organic Solvents:

-

Hazards: Many organic solvents are flammable and may have their own specific toxicities.[8][9] Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Handling: Keep solvents away from ignition sources.[8] Ensure proper grounding of equipment to prevent static discharge. Store in appropriate, tightly sealed containers in a designated solvent cabinet.

-

Logical Flow for Safe Handling

Caption: Mandatory safety workflow for handling chemicals.

Conclusion

References

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 252004-45-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Structural Significance of 4-Chloro-2,6-difluorobenzaldehyde

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2,6-difluorobenzaldehyde

This compound is a key aromatic building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring—featuring an aldehyde group and three halogen substituents—provides a versatile scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the reactivity of the aldehyde and the aromatic ring, making precise structural confirmation paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For researchers in drug development, understanding this spectral data is not merely a confirmation step but a crucial insight into the molecule's electronic and structural properties.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For a halogenated compound like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine.

Predicted Mass Spectrum Analysis

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Molecular Ion (M⁺): The molecular formula is C₇H₃ClF₂O.[1] The key feature is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

m/z 176: Corresponding to the molecule containing ³⁵Cl.

-

m/z 178: Corresponding to the molecule containing ³⁷Cl. The relative intensity of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound. The exact monoisotopic mass is 175.9840487 Da.[2]

-

-

Key Fragmentation Pathways: The primary fragmentation of benzaldehydes involves the loss of the aldehyde proton or the entire formyl group.[3][4][5]

-

[M-1]⁺ (m/z 175/177): Loss of the aldehydic hydrogen radical (·H) to form a stable acylium ion.

-

[M-29]⁺ (m/z 147/149): Loss of the formyl radical (·CHO), resulting in the 4-chloro-2,6-difluorophenyl cation. This is often a very prominent peak.[4]

-

[M-28]⁺ (m/z 148/150): Loss of a neutral carbon monoxide (CO) molecule, a common rearrangement for aromatic aldehydes.[3][4]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Data Summary Table: Mass Spectrometry

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Identity |

| 176 / 178 | [C₇H₃ClF₂O]⁺ | Molecular Ion (M⁺) |

| 175 / 177 | [C₇H₂ClF₂O]⁺ | [M-H]⁺ |

| 147 / 149 | [C₆H₂ClF₂]⁺ | [M-CHO]⁺ |

| 148 / 150 | [C₆H₃ClF₂]⁺ | [M-CO]⁺ |

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust method for analyzing this compound.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC coupled to a mass spectrometer with an EI source.

-

GC Parameters:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Oven Program: Start at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.[6]

-

Mass Range: Scan from m/z 40 to 300.

-

-

Self-Validation: The protocol's integrity is confirmed by the consistent 3:1 isotopic ratio for all chlorine-containing fragments and the predictable elution time from the GC based on the compound's boiling point.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, the key signatures are the aldehyde C=O and C-H stretches, as well as vibrations from the substituted aromatic ring.

Predicted IR Spectrum Analysis

The vibrational frequencies of key bonds provide a molecular "fingerprint."

-

C=O Stretch: For aromatic aldehydes, the carbonyl stretch typically appears around 1705 cm⁻¹.[7] The presence of strong electron-withdrawing fluorine atoms ortho to the aldehyde will further pull electron density from the carbonyl group, strengthening the C=O bond and shifting its absorption to a slightly higher frequency, likely in the 1710-1725 cm⁻¹ range. This is a strong, sharp absorption and is often the most prominent peak in the spectrum.[8]

-

Aldehydic C-H Stretch: Aldehydes exhibit a characteristic C-H stretch from the CHO group. This typically appears as a pair of weak to medium bands, one near 2820-2860 cm⁻¹ and another, often more distinct, near 2720-2760 cm⁻¹ .[7][9][10] The presence of the lower frequency band is a strong diagnostic indicator for an aldehyde.[10]

-

Aromatic C=C Stretch: The benzene ring will show sharp, medium-intensity peaks in the 1580-1610 cm⁻¹ and 1450-1490 cm⁻¹ regions.

-

C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine bond stretches are strong and appear in the fingerprint region. The C-F stretches are typically very strong and found in the 1200-1300 cm⁻¹ range. The C-Cl stretch will be found at a lower frequency, typically in the 700-800 cm⁻¹ range.

Data Summary Table: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2830 & ~2730 | Aldehydic C-H Stretch | Medium | Confirms Aldehyde |

| 1710 - 1725 | Carbonyl (C=O) Stretch | Strong, Sharp | Confirms Aromatic Aldehyde |

| 1580 - 1610 | Aromatic C=C Stretch | Medium | Confirms Aromatic Ring |

| 1200 - 1300 | C-F Stretch | Strong | Confirms Fluoro-substituents |

| 700 - 800 | C-Cl Stretch | Strong | Confirms Chloro-substituent |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common technique for solid samples.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, run a background scan with a clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Spectral Range: 4000-600 cm⁻¹.

-

-

Self-Validation: The protocol is validated by a flat baseline in the background scan. The resulting sample spectrum should be free of significant water and CO₂ peaks, indicating a proper background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).

¹H NMR Analysis

The proton NMR spectrum is expected to be simple but highly informative due to spin-spin coupling with the fluorine atoms.

-

Aldehyde Proton (H-CHO): This proton is highly deshielded by the adjacent carbonyl group and will appear far downfield, typically around δ 10.0-10.4 ppm .[11] It will likely appear as a triplet due to coupling with the two equivalent ortho fluorine atoms (⁴JHF).

-

Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They are in a deshielded environment due to the electron-withdrawing halogens and aldehyde group. Their signal is expected in the δ 7.2-7.8 ppm range. This signal will appear as a triplet due to coupling to the two adjacent fluorine atoms (³JHF).

¹⁹F NMR Analysis

¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[12][13][14]

-

Fluorine Nuclei (F-2, F-6): The two fluorine atoms are chemically equivalent. Aromatic fluorine shifts appear over a wide range.[14] For fluorobenzenes, shifts are often reported relative to CFCl₃ (0 ppm) and typically appear upfield (negative values).[15][16] Given the substitution pattern, a chemical shift in the range of δ -100 to -120 ppm is expected. The signal will be a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5, ³JFH).

¹³C NMR Analysis

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with C-F coupling providing additional structural confirmation.

-

Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is highly deshielded and will appear in the δ 185-195 ppm region.[7][17] It will likely be split into a triplet by the two ortho fluorine atoms (³JCF).

-

Aromatic Carbons:

-

C-2, C-6: These carbons are directly bonded to fluorine, causing a very large downfield shift and a large one-bond C-F coupling constant (¹JCF > 240 Hz). They will appear as a doublet.

-

C-4: This carbon is bonded to chlorine and will be shifted downfield, appearing around δ 135-145 ppm .

-

C-1: The carbon bearing the aldehyde group (ipso-carbon) will be found around δ 130-140 ppm and will be split into a triplet by the two ortho fluorines (²JCF).

-

C-3, C-5: These carbons are bonded to hydrogen and will be the most upfield of the aromatic signals, likely appearing as a triplet due to two-bond coupling with the adjacent fluorine atoms (²JCF).

-

Caption: Key ³JHF spin-spin couplings in this compound.

Data Summary Table: NMR Spectroscopy

| Spectrum | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant |

| ¹H NMR | H-CHO | 10.0 - 10.4 | Triplet (t) | ⁴JHF |

| H-3, H-5 | 7.2 - 7.8 | Triplet (t) | ³JHF | |

| ¹⁹F NMR | F-2, F-6 | -100 to -120 | Triplet (t) | ³JFH |

| ¹³C NMR | C-7 (CHO) | 185 - 195 | Triplet (t) | ³JCF |

| C-2, C-6 | >160 | Doublet (d) | ¹JCF (>240 Hz) | |

| C-4 | 135 - 145 | Singlet (s) or small t | ⁴JCF | |

| C-1 | 130 - 140 | Triplet (t) | ²JCF | |

| C-3, C-5 | 115 - 125 | Triplet (t) | ²JCF |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 for ¹H and ¹³C).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Shimming: Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[18]

-

¹H Spectrum: Acquire with a standard pulse sequence (e.g., 30° pulse angle), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[18]

-

¹³C Spectrum: Acquire using a proton-decoupled pulse sequence to simplify the spectrum to singlets (unless C-F coupling is being observed). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F Spectrum: Acquire using a standard pulse sequence. Proton decoupling can be used to confirm H-F couplings.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[18]

-

Phase correct the spectrum to ensure all peaks are absorptive.[18]

-

Calibrate the chemical shift scale using the TMS reference (or the residual solvent peak).[18]

-

Integrate the peaks in the ¹H spectrum to confirm proton ratios.[18]

-

-

Self-Validation: The use of an internal standard (TMS) ensures accurate chemical shift referencing. The symmetry observed in all spectra (e.g., one signal for the two aromatic protons, one signal for the two fluorines) validates the proposed C₂v symmetry of the molecule.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides an unambiguous structural determination of this compound. MS confirms the molecular weight and the presence of a single chlorine atom. IR spectroscopy identifies the key aldehyde and aromatic functional groups. Finally, NMR provides a detailed map of the atomic connectivity, with chemical shifts and coupling constants reflecting the unique electronic environment created by the halogen substituents. This comprehensive spectral dataset serves as a critical reference for any researcher utilizing this important chemical intermediate.

References

-

Hodges, J. N., & Toste, F. D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3010–3016. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

Hodges, J. N., & Toste, F. D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Jamróz, M. H., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Retrieved from [Link]

-

Singh, R. D., & Thakur, S. N. (1990). Overtone spectroscopy of benzaldehyde. Pramana - Journal of Physics, 34(4), 345–351. Retrieved from [Link]

-

Dhami, K. S. (1966). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 20(1), 7–11. Retrieved from [Link]

-

van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorobenzaldehyde. PubChem. Retrieved from [Link]

-

Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST WebBook. Retrieved from [Link]

-

Supporting Information. (n.d.). MS spectrum of 4-chloro-benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. This compound 97 252004-45-8 [sigmaaldrich.com]

- 2. This compound | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biophysics.org [biophysics.org]

- 15. colorado.edu [colorado.edu]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of 4-Chloro-2,6-difluorobenzaldehyde

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its unique trifunctional substitution pattern—an electrophilic aldehyde group and an electron-deficient aromatic ring activated by two fluorine atoms and a chlorine atom—renders it a highly versatile reagent in the fields of pharmaceutical development and materials science.[1][2] The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 252004-45-8 | [3][4][5][6] |

| Molecular Formula | C₇H₃ClF₂O | [3][4][5][6] |

| Molecular Weight | 176.55 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 68-73 °C | [4] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5]

Hazard Statements (H-phrases):

Signal Word: Danger[4]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Short-term exposure can lead to irritation of the respiratory tract, skin, and eyes. Ingestion of this compound can be toxic.[4][5]

Reactivity and Incompatibility

While stable under normal storage conditions, this compound can react with certain classes of compounds.[3] It is crucial to avoid contact with strong oxidizing agents.[3] The aldehyde functional group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol.[1] The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[1]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3][9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential.[3][10] Given the nature of the compound, nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[3] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[10]

-

-

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][11]

Experimental Workflow: A Risk-Based Approach

The following diagram illustrates a logical workflow for safely incorporating this compound into experimental protocols.

Caption: A risk-based workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][7] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.[3]

-

Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite.

-

Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7][8]

-

Keep away from heat, sparks, and open flames.[3]

-

The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Store separately from incompatible materials, such as strong oxidizing agents.[3]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3][7]

-

This compound should be disposed of as hazardous waste. It is recommended to use a licensed professional waste disposal service.[3]

-

Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block in chemical synthesis. Its unique reactivity profile, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.

References

- Understanding the Reactivity of this compound in Organic Synthesis. (n.d.).

- Key Applications of this compound in Chemical Synthesis. (2025, November 1).

- This compound Safety Data Sheet. (2016, December 6). Synquest Labs.

- This compound 97%. (n.d.). Sigma-Aldrich.

- This compound 97%. (n.d.). Sigma-Aldrich.

- Personal Protective Equipment | US EPA. (2025, September 12).

- This compound. (n.d.). PubChem.

- SAFETY DATA SHEET - 6-Chloro-2,3-difluorobenzaldehyde. (2024, March 31). Fisher Scientific.

- SAFETY DATA SHEET - 2-Chloro-3,6-difluorobenzaldehyde. (2024, March 31). Fisher Scientific.

- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.